(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive smell or taste .
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Pharmacological Potential and Molecular Studies
Research on compounds structurally related to (E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide has highlighted their diverse pharmacological potential and applications in molecular studies. These compounds have been explored for their roles in various therapeutic areas, including anti-inflammatory, anticancer, anticonvulsant, and cardiovascular diseases.
PPARγ Agonists for Diabetes and Metabolic Disorders : Studies have demonstrated that modifications to the phenyl alkyl ether moiety of related sulfonamide compounds can provide potent and selective PPARγ agonists. These agonists show improved aqueous solubility and potential for treating metabolic disorders such as diabetes and obesity due to their role in regulating lipid and glucose metabolism Collins et al., 1998.
Selective Antagonists for Neurological Disorders : Compounds with structural similarities have been identified as selective antagonists at P2X7 nucleotide receptors. These receptors are implicated in various neurological disorders, and antagonists can potentially treat conditions like epilepsy and neuropathic pain Humphreys et al., 1998.
Anticonvulsant Properties : Derivatives exhibiting anticonvulsant activity in models such as the maximum electroshock (MES) seizure test highlight the potential of related compounds in the treatment of epilepsy and seizure disorders. The modification of the piperazine moiety and its substitution patterns play a crucial role in enhancing the anticonvulsant efficacy Obniska et al., 2005.
Antitumor and Antiproliferative Effects : The incorporation of benzenesulfonamide derivatives into metal complexes has shown promising results in antitumor activity. These complexes can interfere with various cellular processes, indicating the potential for developing new anticancer agents Vlasenko et al., 2020.
Inhibition of Histone Deacetylases (HDACs) : N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, structurally related to the query compound, have been synthesized and evaluated as novel HDAC inhibitors. These inhibitors are crucial for the regulation of gene expression and have applications in treating cancer and neurodegenerative diseases Thaler et al., 2010.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-16(15-20-11-9-19(2)10-12-20)14-18-23(21,22)13-8-17-6-4-3-5-7-17/h3-8,13,16,18H,9-12,14-15H2,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAGKQHPCHBOFN-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C=CC1=CC=CC=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.